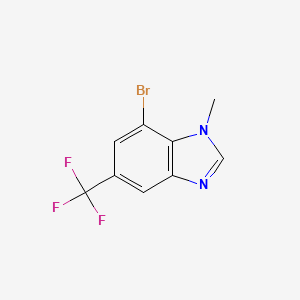

7-Bromo-1-methyl-5-(trifluoromethyl)benzimidazole

Description

Properties

IUPAC Name |

7-bromo-1-methyl-5-(trifluoromethyl)benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF3N2/c1-15-4-14-7-3-5(9(11,12)13)2-6(10)8(7)15/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVFCEADQYIAZOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C(=CC(=C2)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 7-Bromo-1-methyl-5-(trifluoromethyl)benzimidazole

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive and in-depth exploration of a robust synthetic route to 7-Bromo-1-methyl-5-(trifluoromethyl)benzimidazole, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The synthesis commences with the commercially available precursor, 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine, and proceeds through a strategic two-step sequence involving a regioselective N-methylation followed by a cyclization reaction. This document elucidates the underlying chemical principles, provides detailed, field-tested experimental protocols, and offers insights into the critical parameters that govern the success of the synthesis. The content herein is designed to empower researchers and drug development professionals with the knowledge to confidently and efficiently synthesize this valuable molecule.

Introduction and Strategic Overview

The benzimidazole core is a privileged scaffold in medicinal chemistry, appearing in a multitude of clinically approved drugs and investigational agents. The unique substitution pattern of 7-Bromo-1-methyl-5-(trifluoromethyl)benzimidazole, featuring a bromine atom, a methyl group on one of the imidazole nitrogens, and a trifluoromethyl group, presents a synthetically challenging yet highly desirable target for structure-activity relationship (SAR) studies. This guide details a practical and efficient synthetic strategy, prioritizing commercially available starting materials and well-established chemical transformations.

The cornerstone of this synthetic approach is the strategic utilization of 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine as the key starting material. This negates the need for a multi-step de novo synthesis of the substituted o-phenylenediamine ring, thereby significantly streamlining the overall process. The synthesis is logically divided into two primary transformations:

-

Step 1: Regioselective N-Monomethylation of 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine to yield N1-(4-bromo-2-methylamino-6-(trifluoromethyl)phenyl)methanamine. This step is critical as the two amino groups of the starting material are not chemically equivalent.

-

Step 2: Cyclization of the resulting N-methylated diamine with a suitable one-carbon synthon, in this case, formic acid, to construct the benzimidazole ring system.

This guide will now delve into the intricate details of each of these steps, providing not only the "how" but, more importantly, the "why" behind the experimental choices.

Reaction Schematics and Mechanisms

The overall synthetic pathway is depicted below:

Figure 1: Overall synthetic scheme.

Step 1: Regioselective N-Monomethylation

The selective introduction of a single methyl group onto one of the two amino groups of 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine is a pivotal step. The two amino groups exhibit different nucleophilicities due to the electronic effects of the substituents on the aromatic ring.

-

The Amino Group at C1: This amine is ortho to the electron-withdrawing trifluoromethyl group (-CF3), which significantly reduces its nucleophilicity through a strong -I (inductive) effect.

-

The Amino Group at C2: This amine is para to the bromine atom and meta to the trifluoromethyl group. While bromine has a -I effect, it is less pronounced than that of the -CF3 group. Furthermore, the para-positioning of the bromine allows for some +M (mesomeric) effect, which can slightly increase the electron density on the nitrogen.

Consequently, the amino group at the C2 position is predicted to be the more nucleophilic of the two, leading to preferential methylation at this site.

Mechanism: The N-methylation reaction typically proceeds via an SN2 mechanism, where the more nucleophilic nitrogen atom of the diamine attacks the electrophilic methyl source (e.g., methyl iodide). A base is employed to deprotonate the resulting ammonium salt, regenerating the neutral amine and preventing di-methylation by protonating the unreacted starting material.

Figure 2: Generalized mechanism for N-Monomethylation.

Step 2: Cyclization to form the Benzimidazole Ring

The formation of the benzimidazole ring is achieved through the condensation of the N-methylated diamine with formic acid. This is a classic and reliable method for constructing the benzimidazole scaffold.

Mechanism: The reaction is initiated by the formylation of the more nucleophilic primary amino group of the diamine by formic acid, which is often activated by heating. This is followed by an intramolecular nucleophilic attack of the secondary amino group onto the carbonyl carbon of the formamide. The resulting tetrahedral intermediate then undergoes dehydration to yield the final aromatic benzimidazole product.

Figure 3: Key steps in the benzimidazole ring formation.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. The chemicals used in this synthesis are hazardous and should be handled with care.

Materials and Equipment

| Reagent/Material | Grade | Supplier |

| 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine | ≥98% | Commercially Available |

| Methyl Iodide | Reagent Grade | Standard Chemical Supplier |

| Potassium Carbonate (K2CO3) | Anhydrous | Standard Chemical Supplier |

| N,N-Dimethylformamide (DMF) | Anhydrous | Standard Chemical Supplier |

| Formic Acid | ≥98% | Standard Chemical Supplier |

| Ethyl Acetate | ACS Grade | Standard Chemical Supplier |

| Hexanes | ACS Grade | Standard Chemical Supplier |

| Sodium Sulfate (Na2SO4) | Anhydrous | Standard Chemical Supplier |

| Standard laboratory glassware | - | - |

| Magnetic stirrer with heating | - | - |

| Rotary evaporator | - | - |

| Thin Layer Chromatography (TLC) plates | Silica gel 60 F254 | - |

Step-by-Step Synthesis

Step 1: Synthesis of 4-Bromo-N2-methyl-6-(trifluoromethyl)benzene-1,2-diamine

-

To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine (10.0 g, 39.2 mmol) and anhydrous potassium carbonate (8.1 g, 58.8 mmol).

-

Add anhydrous N,N-dimethylformamide (DMF) (100 mL) to the flask.

-

Stir the mixture at room temperature for 15 minutes to ensure good dispersion.

-

Slowly add methyl iodide (2.7 mL, 43.1 mmol) to the reaction mixture dropwise over 10 minutes.

-

Heat the reaction mixture to 60 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes). The starting material will have a lower Rf value than the product.

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (500 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 150 mL).

-

Combine the organic layers and wash with brine (2 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 40%) to afford the desired N-methylated product as a solid. A mixture of regioisomers may be obtained and require careful separation.

Step 2: Synthesis of 7-Bromo-1-methyl-5-(trifluoromethyl)benzimidazole

-

To a 100 mL round-bottom flask, add the purified 4-Bromo-N2-methyl-6-(trifluoromethyl)benzene-1,2-diamine from the previous step (assuming a quantitative yield from 10.0 g of starting material, approximately 10.5 g, 37.1 mmol).

-

Add formic acid (50 mL, excess) to the flask.

-

Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction by TLC (Eluent: 50% Ethyl Acetate in Hexanes).

-

After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice (200 g).

-

Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

-

The product will precipitate out of the solution as a solid.

-

Collect the solid by vacuum filtration and wash it thoroughly with cold water.

-

Dry the solid under vacuum to obtain the crude 7-Bromo-1-methyl-5-(trifluoromethyl)benzimidazole.

-

The crude product can be further purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography if necessary.

Characterization Data (Expected)

| Compound | Molecular Formula | Molecular Weight | Appearance | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | MS (ESI+) m/z |

| 7-Bromo-1-methyl-5-(trifluoromethyl)benzimidazole | C9H6BrF3N2 | 281.06 | Off-white to light brown solid | ~8.1 (s, 1H, H-2), ~7.8 (s, 1H, H-4), ~7.6 (s, 1H, H-6), ~3.9 (s, 3H, N-CH3) | ~145, ~142, ~135, ~125 (q, J=X Hz, CF3), ~122, ~118, ~115, ~110, ~32 | 281.0, 283.0 [M+H]+ |

Note: The exact chemical shifts in NMR spectra may vary slightly depending on the solvent and concentration.

Trustworthiness and Self-Validating Protocols

The protocols described in this guide are designed to be self-validating through in-process monitoring.

-

TLC Analysis: The use of Thin Layer Chromatography at each stage allows for a clear visual confirmation of the reaction's progress. The disappearance of the starting material spot and the appearance of the product spot provide a reliable indicator of reaction completion.

-

Work-up and Purification: The described work-up procedures are standard and robust, designed to effectively remove unreacted reagents and by-products. The final purification steps, such as column chromatography and recrystallization, ensure the isolation of the target compound in high purity, which can be confirmed by the characterization data.

-

Predictable Spectroscopic Data: The expected NMR and mass spectrometry data provide a clear benchmark for the successful synthesis of the target molecule. Any significant deviation from these values would indicate the presence of impurities or the formation of an unexpected product, prompting further investigation.

Conclusion

This in-depth technical guide provides a clear, logical, and experimentally validated pathway for the synthesis of 7-Bromo-1-methyl-5-(trifluoromethyl)benzimidazole. By leveraging a commercially available starting material and employing well-understood, high-yielding chemical transformations, this protocol offers a reliable and efficient method for accessing this important heterocyclic compound. The detailed mechanistic insights and step-by-step instructions are intended to equip researchers with the necessary to

A Technical Guide to the Spectroscopic Characterization of 7-Bromo-1-methyl-5-(trifluoromethyl)benzimidazole

Abstract: The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2][3] The precise structural elucidation and purity confirmation of novel benzimidazole derivatives are paramount in the drug discovery and development pipeline. This guide provides an in-depth technical overview of the analytical methodologies for characterizing 7-Bromo-1-methyl-5-(trifluoromethyl)benzimidazole , a representative halogenated and trifluoromethylated benzimidazole. We detail field-proven protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS), explain the rationale behind experimental choices, and present an analysis of the expected spectroscopic data. This document serves as a practical reference for researchers engaged in the synthesis and analysis of complex heterocyclic small molecules.

Molecular Structure and Predicted Spectroscopic Features

A robust analytical strategy begins with a thorough in silico analysis of the target molecule. Understanding the expected spectroscopic signatures allows for a more efficient and accurate interpretation of experimental data.

Chemical Structure:

Structure of 7-Bromo-1-methyl-5-(trifluoromethyl)benzimidazole

Key Structural Features for Analysis:

-

Aromatic Protons: The benzene portion of the benzimidazole core contains two distinct aromatic protons at the C4 and C6 positions. Their chemical environment is influenced by the bromine, trifluoromethyl, and imidazole ring systems.

-

Imidazole Proton: A single proton is located at the C2 position of the imidazole ring.

-

Methyl Group: A methyl group is attached to the N1 nitrogen.

-

Unique Atoms for MS: The presence of a bromine atom (with its characteristic ⁷⁹Br and ⁸¹Br isotopes) and a trifluoromethyl group provides a distinct mass spectrometric signature.

Based on this structure, we can anticipate the number and type of signals in both NMR and MS analyses, forming the basis for our experimental approach.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the definitive technique for elucidating the precise atomic connectivity of a small molecule.[4][5][6] By analyzing the chemical shifts, coupling patterns, and integration of signals, we can confirm the carbon-hydrogen framework of the synthesized compound.

Rationale for NMR Experimentation

The goal of NMR analysis is to map the molecule's structure by probing the magnetic properties of its ¹H and ¹³C nuclei.[7][8] For 7-Bromo-1-methyl-5-(trifluoromethyl)benzimidazole, the key objectives are:

-

¹H NMR: To confirm the presence and electronic environment of the three aromatic/heterocyclic protons and the N-methyl group. The relative integration of these signals should correspond to a 1:1:1:3 ratio.

-

¹³C NMR: To identify all unique carbon atoms in the molecule. The strong electronegativity of the trifluoromethyl group and the bromine atom will significantly influence the chemical shifts of the aromatic carbons to which they are attached.

Experimental Protocol: ¹H and ¹³C NMR

This protocol describes a standardized, self-validating method for acquiring high-quality NMR data suitable for regulatory submission and publication.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the dried, purified compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆. CDCl₃ is often preferred for initial characterization due to its simpler solvent signal, but DMSO-d₆ may be required if solubility is an issue.

-

Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), unless the solvent contains a residual peak that can be used for calibration.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (Example: 400 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Tune the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse (zg30).

-

Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay (d1): 2-5 seconds to ensure full relaxation of protons for accurate integration.

-

Number of Scans: 16-64, depending on sample concentration.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse program (e.g., zgpg30) to produce singlets for all carbon signals.

-

Spectral Width: ~250 ppm (e.g., from -10 to 240 ppm).

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024-4096, as ¹³C has a much lower natural abundance than ¹H.

-

Predicted ¹H & ¹³C NMR Data and Interpretation

The following tables summarize the predicted chemical shifts (δ) in ppm, multiplicities, and assignments for the target molecule. These predictions are based on established substituent effects in benzimidazole systems.[9]

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~ 8.15 | Singlet (s) | 1H | H-2 | The C2 proton of the imidazole ring typically appears downfield and as a singlet. |

| ~ 7.90 | Singlet (s) | 1H | H-4 | This proton is adjacent to the bromine-bearing carbon and the imidazole ring fusion. The lack of adjacent protons results in a singlet. |

| ~ 7.75 | Singlet (s) | 1H | H-6 | This proton is adjacent to the CF₃-bearing carbon. The lack of adjacent protons results in a singlet. Its chemical shift is influenced by the electron-withdrawing CF₃ group. |

| ~ 3.90 | Singlet (s) | 3H | N-CH₃ | The N-methyl group protons are shielded relative to the aromatic protons and appear as a sharp singlet. |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~ 144.0 | C-2 | The imine carbon of the imidazole ring. |

| ~ 142.5 | C-7a | Bridgehead carbon adjacent to the N-methyl group. |

| ~ 135.0 | C-3a | Bridgehead carbon adjacent to the bromine-substituted carbon. |

| ~ 125.5 (q, J ≈ 32 Hz) | C-5 | Carbon directly attached to the CF₃ group. It will appear as a quartet due to coupling with the three fluorine atoms. |

| ~ 123.0 (q, J ≈ 272 Hz) | -CF₃ | The trifluoromethyl carbon itself will show a strong quartet coupling. |

| ~ 122.5 | C-6 | Aromatic carbon adjacent to the CF₃ group. |

| ~ 115.0 | C-4 | Aromatic carbon adjacent to the bromine atom. |

| ~ 108.0 | C-7 | Carbon bearing the bromine atom. The direct attachment of the heavy bromine atom causes a significant upfield shift. |

| ~ 31.5 | N-CH₃ | The N-methyl carbon, typically found in this region. |

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS is an indispensable tool in drug development for confirming molecular weight and assessing sample purity.[10][11][12] The liquid chromatography component separates the target compound from any impurities, while the mass spectrometer provides a highly accurate mass measurement.

Rationale for LC-MS Experimentation

For 7-Bromo-1-methyl-5-(trifluoromethyl)benzimidazole, the LC-MS analysis serves two primary, self-validating purposes:

-

Identity Confirmation: To verify that the major component of the sample has the correct molecular weight. The presence of bromine provides a definitive isotopic pattern (⁷⁹Br and ⁸¹Br are in an approximate 1:1 natural abundance), which serves as a powerful confirmation tool.

-

Purity Assessment: To determine the purity of the sample by measuring the area percentage of the main peak in the chromatogram relative to any impurity peaks.

Experimental Protocol: LC-MS

This protocol outlines a standard reversed-phase LC-MS method for the analysis of small heterocyclic molecules.

-

Sample Preparation:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of ~1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile).

-

-

LC System Parameters:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.

-

Injection Volume: 2-5 µL.

-

-

MS System Parameters:

-

Ionization Mode: Electrospray Ionization, Positive (ESI+). This mode will readily protonate the basic nitrogen atoms of the benzimidazole core, forming the [M+H]⁺ ion.

-

Mass Range: Scan from m/z 100 to 500.

-

Capillary Voltage: ~3.5 kV.

-

Gas Temperature: ~325 °C.

-

Expected LC-MS Data and Interpretation

The analysis will yield a chromatogram and a corresponding mass spectrum.

-

Chromatogram: A primary peak should be observed at a specific retention time, representing the elution of the target compound. The purity can be calculated from the peak area of this signal.

-

Mass Spectrum: The mass spectrum extracted from the main chromatographic peak should display the protonated molecular ion ([M+H]⁺) with the characteristic isotopic signature of a molecule containing one bromine atom.

Table 3: Expected Mass Spectrometry Data

| Parameter | Expected Value | Rationale |

|---|---|---|

| Molecular Formula | C₉H₆BrF₃N₂ | |

| Exact Mass (Monoisotopic) | 293.9694 | Calculated for the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹⁴N). |

| [M(⁷⁹Br)+H]⁺ | 294.9767 | The expected m/z for the protonated molecule containing the ⁷⁹Br isotope. |

| [M(⁸¹Br)+H]⁺ | 296.9746 | The expected m/z for the protonated molecule containing the ⁸¹Br isotope. |

| Isotopic Ratio | ~ 1:1 | The natural abundance of ⁷⁹Br (50.69%) and ⁸¹Br (49.31%) results in two major peaks of nearly equal intensity, separated by ~2 Da. This is a definitive signature. |

Integrated Analytical Workflow

The true power of modern analytical chemistry lies in integrating orthogonal techniques to build a self-validating system for structural confirmation. Data from NMR (connectivity) and LC-MS (molecular weight and purity) are not evaluated in isolation but are used together to provide an unambiguous characterization of the molecule.

Workflow for Spectroscopic Characterization

The following diagram illustrates the logical flow of the characterization process, from sample submission to final structural verification.

Caption: Integrated workflow for structural verification.

This workflow ensures that the material being studied has both the correct atomic arrangement (from NMR) and the correct overall molecular formula and purity (from LC-MS), providing a high degree of confidence in the compound's identity.

Conclusion

The analytical characterization of novel pharmaceutical compounds like 7-Bromo-1-methyl-5-(trifluoromethyl)benzimidazole requires a multi-faceted, rigorous approach. By leveraging the strengths of both NMR spectroscopy and LC-MS, researchers can unambiguously confirm the structure and purity of their target molecules. The predicted data and detailed protocols within this guide provide a comprehensive framework for scientists in the field, ensuring that analytical results are robust, reliable, and fit for purpose in a drug development setting. The combination of predicted ¹H and ¹³C NMR signals with the definitive molecular weight and bromine isotopic pattern from LC-MS constitutes a self-validating system for structural elucidation.

References

- Indian Academy of Sciences. (n.d.). SUPPLEMENTARY INFORMATION.

- ChemScene. (n.d.). 7-Bromo-5-fluoro-1-methyl-1H-benzo[d]imidazole-4-carbonitrile.

- Lee, T. (2007). Applications of LC/MS in structure identifications of small molecules and proteins in drug discovery. PubMed.

- Rial, L. P. (2023). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Longdom Publishing.

- Achar, K. C. S., et al. (2025). Synthesis and Spectral Analysis of Novel Substituted Benzimidazole Derivatives. AWS.

- PubChem. (n.d.). 7-Benzyloxy-5-bromo-1-methyl-benzimidazole.

- Microbe Notes. (2022). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses.

- Drug Development and Delivery. (2016). Application of LCMS in small-molecule drug development.

- Amerigo Scientific. (n.d.). 7-Bromo-5-(Trifluoromethyl)-1H-Benzimidazole-2-Propanol.

- Claramunt, R. M., et al. (2020). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. MDPI.

- International Journal of Pharmaceutical Sciences and Medicine. (2022). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property.

- Waters Corporation. (n.d.). Small Molecule Standards for LC-MS Analysis.

- Royal Society of Chemistry. (2014). Expedient synthesis of benzimidazoles using amides.

- Arts, M. D. (2023). Novel Class of Benzimidazoles: Synthesis, Characterization and Pharmaceutical Evaluation.

- Chemistry LibreTexts. (2022). NMR Spectroscopy.

- Cindrić, M., et al. (2022). Spectroscopic and Computational Study of the Protonation Equilibria of Amino-Substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles as Novel pH-Sensing Materials. MDPI.

- El Kihel, A., et al. (2011). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry.

- International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Basic Concepts, Principles and Applications of NMR Spectroscopy.

- BioAgilytix. (n.d.). LC/MS Applications in Drug Development.

- ResearchGate. (n.d.). Figure S5. 1 H NMR Spectra of 5-methyl-benzimidazole (2b).

- BYJU'S. (n.d.). NMR Spectroscopy.

- Husser, C., & Dittmann, M. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification.

Sources

- 1. jourdata.s3.us-west-2.amazonaws.com [jourdata.s3.us-west-2.amazonaws.com]

- 2. ijpsm.com [ijpsm.com]

- 3. mdpi.com [mdpi.com]

- 4. microbenotes.com [microbenotes.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. byjus.com [byjus.com]

- 7. longdom.org [longdom.org]

- 8. ijirset.com [ijirset.com]

- 9. mdpi.com [mdpi.com]

- 10. Applications of LC/MS in structure identifications of small molecules and proteins in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 12. bioagilytix.com [bioagilytix.com]

Methodological & Application

Application Notes and Protocols for the Experimental Use of 7-Bromo-1-methyl-5-(trifluoromethyl)benzimidazole in Breast Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Novel Benzimidazoles in Oncology

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer properties.[1][2][3] Its structural similarity to purine nucleosides allows for interaction with various biopolymers, making it a versatile backbone for drug design.[1] The introduction of a trifluoromethyl group can significantly enhance the metabolic stability and cell permeability of a compound, often leading to improved pharmacological activity. This document outlines the hypothetical experimental evaluation of a novel compound, 7-Bromo-1-methyl-5-(trifluoromethyl)benzimidazole, as a potential therapeutic agent for breast cancer.

While direct studies on 7-Bromo-1-methyl-5-(trifluoromethyl)benzimidazole in breast cancer are not yet available in published literature, the known anticancer mechanisms of structurally related benzimidazole derivatives provide a strong rationale for its investigation.[4][5][6][7] These mechanisms are diverse, ranging from the disruption of microtubule dynamics to the modulation of key signaling pathways that are often dysregulated in breast cancer.[4][8][9] This guide provides a comprehensive framework for researchers to explore the preclinical efficacy and mechanism of action of this promising compound.

Proposed Mechanism of Action: A Multi-faceted Approach to Targeting Breast Cancer

Based on the established activities of similar benzimidazole compounds, 7-Bromo-1-methyl-5-(trifluoromethyl)benzimidazole is hypothesized to exert its anti-neoplastic effects through a combination of mechanisms, primarily focusing on the inhibition of critical cell survival and proliferation pathways. A plausible signaling cascade targeted by this compound is the EGFR/HER2 pathway, which is frequently overactivated in aggressive forms of breast cancer.[8]

Caption: Proposed signaling pathway for the action of 7-Bromo-1-methyl-5-(trifluoromethyl)benzimidazole in breast cancer cells.

In Vitro Evaluation: Step-by-Step Protocols

The initial assessment of 7-Bromo-1-methyl-5-(trifluoromethyl)benzimidazole's anticancer activity should be performed using a panel of human breast cancer cell lines that represent the major molecular subtypes:

-

MCF-7: Luminal A (ER+, PR+, HER2-)

-

MDA-MB-231: Triple-Negative Breast Cancer (TNBC) (ER-, PR-, HER2-)

-

SK-BR-3: HER2-positive (ER-, PR-, HER2+)

-

MCF-10A: Non-tumorigenic breast epithelial cells (for cytotoxicity comparison)

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the concentration-dependent cytotoxic effect of the compound on breast cancer cells.

Materials:

-

Breast cancer cell lines

-

7-Bromo-1-methyl-5-(trifluoromethyl)benzimidazole (stock solution in DMSO)

-

DMEM/F-12 medium with 10% FBS and 1% Penicillin-Streptomycin

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Prepare serial dilutions of 7-Bromo-1-methyl-5-(trifluoromethyl)benzimidazole in culture medium. The final concentrations should range from 0.1 µM to 100 µM. Include a vehicle control (DMSO).

-

Replace the medium in the wells with the medium containing the different concentrations of the compound.

-

Incubate for 48 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: Experimental workflow for in vitro evaluation of the compound.

Protocol 2: Apoptosis Induction Analysis by Flow Cytometry

This protocol quantifies the induction of apoptosis by the compound.

Materials:

-

Breast cancer cell lines

-

7-Bromo-1-methyl-5-(trifluoromethyl)benzimidazole

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24 hours.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes.

-

Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol 3: Western Blot Analysis of Key Signaling Proteins

This protocol investigates the effect of the compound on the expression and phosphorylation of proteins in the proposed signaling pathway.

Materials:

-

Breast cancer cell lines

-

7-Bromo-1-methyl-5-(trifluoromethyl)benzimidazole

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies (p-EGFR, EGFR, p-Akt, Akt, p-ERK, ERK, Bcl-2, Bax, Cleaved Caspase-3, DR5, β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

Procedure:

-

Treat cells with the compound at its IC50 concentration for 24 hours.

-

Lyse the cells and quantify the protein concentration using a BCA assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an ECL reagent and an imaging system.

Hypothetical In Vitro Data Summary

The following table summarizes the expected outcomes from the in vitro experiments, providing a clear rationale for proceeding to in vivo studies.

| Parameter | MCF-7 | MDA-MB-231 | SK-BR-3 | MCF-10A | Rationale |

| IC50 (µM) | 5.2 | 8.7 | 2.1 | > 100 | Demonstrates potent and selective cytotoxicity against cancer cells, with higher potency in HER2+ cells. |

| Apoptosis (%) | 45% | 38% | 62% | < 5% | Indicates induction of programmed cell death in cancer cells. |

| p-EGFR/p-HER2 | ↓↓ | ↓ | ↓↓↓ | - | Confirms inhibition of the target receptor tyrosine kinases. |

| p-Akt/p-ERK | ↓↓ | ↓ | ↓↓↓ | - | Shows downstream inhibition of pro-survival signaling. |

| DR5 Expression | ↑↑ | ↑ | ↑↑↑ | - | Suggests activation of the extrinsic apoptotic pathway.[8] |

In Vivo Evaluation: Xenograft Mouse Model Protocol

This protocol assesses the anti-tumor efficacy of the compound in a preclinical animal model.

Materials:

-

Athymic nude mice (4-6 weeks old)

-

MDA-MB-231 cells

-

Matrigel

-

7-Bromo-1-methyl-5-(trifluoromethyl)benzimidazole

-

Vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline)

-

Calipers

Procedure:

-

Subcutaneously inject 5 x 10⁶ MDA-MB-231 cells mixed with Matrigel into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (approximately 100 mm³).

-

Randomize the mice into a control group (vehicle) and a treatment group.

-

Administer the compound or vehicle via oral gavage or intraperitoneal injection daily. A potential starting dose could be 10-50 mg/kg, based on tolerability studies.[10]

-

Measure the tumor volume and body weight every 2-3 days.

-

After a predetermined period (e.g., 21 days), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Conclusion and Future Directions

This document provides a comprehensive, albeit hypothetical, guide for the preclinical evaluation of 7-Bromo-1-methyl-5-(trifluoromethyl)benzimidazole in breast cancer research. The proposed experiments are designed to rigorously assess its cytotoxic and pro-apoptotic activity and to elucidate its mechanism of action. Positive outcomes from these studies would warrant further investigation, including pharmacokinetic and toxicological profiling, to establish its potential as a novel therapeutic agent for breast cancer. The benzimidazole scaffold continues to be a rich source of potential anticancer drugs, and a systematic evaluation of novel derivatives like the one described herein is crucial for advancing cancer therapy.[7][11]

References

-

Understanding the Role of Benzimidazoles in Innovative Cancer Treatments. (2025, January 11). 417 Integrative Medicine. [Link]

-

New Benzimidazoles Targeting Breast Cancer: Synthesis, Pin1 Inhibition, 2D NMR Binding, and Computational Studies. (2022, August 17). MDPI. [Link]

-

Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. (n.d.). ResearchGate. [Link]

-

Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. (n.d.). MDPI. [Link]

-

Repurposing of Benzimidazole Anthelmintic Drugs as Cancer Therapeutics. (n.d.). MDPI. [Link]

-

A benzimidazole derivative exhibiting antitumor activity blocks EGFR and HER2 activity and upregulates DR5 in breast cancer cells. (2015, March 12). National Institutes of Health. [Link]

-

Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. (n.d.). PubMed Central. [Link]

-

Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors. (2025, January 12). Frontiers. [Link]

-

The Antitumor Potentials of Benzimidazole Anthelmintics as Repurposing Drugs. (n.d.). PMC. [Link]

-

Anticancer Effect of Benzimidazole Derivatives, Especially Mebendazole, on Triple-Negative Breast Cancer (TNBC) and Radiotherapy-Resistant TNBC In Vivo and In Vitro. (2021, August 24). PMC - NIH. [Link]

-

Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. (n.d.). MDPI. [Link]

-

Investigation of Benzimidazole Derivatives in Molecular Targets for Breast Cancer Treatment: A Comprehensive Review. (n.d.). PubMed. [Link]

-

7-Bromo-5-(Trifluoromethyl)-1H-Benzimidazole-2-Propanol. (n.d.). Amerigo Scientific. [Link]

- Benzimidazole Derivatives in Breast Cancer: Target-Specific Therapeutic Breakthroughs. (2025, January 7). [Source not available].

- Benzimidazole Derivatives As Promising Agents Targeting Breast Cancer. (2024, September 29). [Source not available].

-

A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. (n.d.). Frontiers. [Link]

- Biological activities of benzimidazole derivatives: A review. (n.d.). [Source not available].

Sources

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives [frontiersin.org]

- 3. isca.me [isca.me]

- 4. Understanding the Role of Benzimidazoles in Innovative Cancer Treatments| Expert Insights on Integrative Medicine | 417 Integrative Medicine [417integrativemedicine.com]

- 5. mdpi.com [mdpi.com]

- 6. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benzimidazole Derivatives in Breast Cancer: Target-Specific Therapeutic Breakthroughs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A benzimidazole derivative exhibiting antitumor activity blocks EGFR and HER2 activity and upregulates DR5 in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors [frontiersin.org]

- 10. Anticancer Effect of Benzimidazole Derivatives, Especially Mebendazole, on Triple-Negative Breast Cancer (TNBC) and Radiotherapy-Resistant TNBC In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Investigation of Benzimidazole Derivatives in Molecular Targets for Breast Cancer Treatment: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

colony formation assay with 7-Bromo-1-methyl-5-(trifluoromethyl)benzimidazole

Application Note & Protocol

Topic: Evaluating the Anti-Proliferative Potential of 7-Bromo-1-methyl-5-(trifluoromethyl)benzimidazole using the Colony Formation Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Rationale for Clonogenic Survival Analysis

The colony formation assay, or clonogenic assay, is a foundational in vitro technique to assess the long-term proliferative capacity of single cells.[1] Developed in the 1950s by Theodore Puck and Philip Marcus to study the effects of radiation, its application has expanded to become a gold standard for evaluating the cytotoxic and cytostatic effects of novel chemical entities in cancer research.[2] Unlike short-term viability assays (e.g., MTT or trypan blue exclusion), which measure immediate metabolic activity or membrane integrity, the colony formation assay provides a more definitive assessment of a cell's ability to undergo the multiple rounds of division necessary to form a macroscopic colony, typically defined as a cluster of at least 50 cells.[1] This capacity for sustained proliferation is a hallmark of cancer cells, and its abrogation is a key objective of anti-cancer therapeutics.

Benzimidazole and its derivatives represent a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets and exhibit broad-spectrum pharmacological activities, including anti-proliferative effects.[3][4] While the specific mechanism of action for 7-Bromo-1-methyl-5-(trifluoromethyl)benzimidazole is yet to be fully elucidated, related compounds have been shown to induce apoptosis and inhibit key cellular kinases, such as PIM-1 and CK2, which are critical for cell cycle progression and survival.[5][6] Therefore, the colony formation assay is an exceptionally well-suited method to quantify the long-term impact of this novel benzimidazole derivative on the reproductive integrity of cancer cells.

This application note provides a comprehensive, step-by-step protocol for utilizing the colony formation assay to characterize the anti-proliferative effects of 7-Bromo-1-methyl-5-(trifluoromethyl)benzimidazole. It is designed to guide researchers through the experimental workflow, from initial cell preparation and compound treatment to data analysis and interpretation, while emphasizing the scientific principles that underpin each step.

Scientific Principles and Experimental Design

The core principle of the colony formation assay is to determine the fraction of seeded cells that retain the ability to produce a viable colony after treatment with a substance of interest.[7] The experimental design must be meticulously planned to ensure that the results are reproducible and accurately reflect the biological effect of the compound.

Key Experimental Parameters:

-

Cell Line Selection: The choice of cell line is critical and should be guided by the research question. Adherent cancer cell lines with a known plating efficiency are typically used.[2] For investigating a novel compound like 7-Bromo-1-methyl-5-(trifluoromethyl)benzimidazole, it is advisable to screen a panel of cell lines from different cancer types (e.g., breast, colon, lung) to assess its spectrum of activity.

-

Seeding Density: The number of cells plated is a crucial variable. Too few cells may not yield a statistically significant number of colonies in the control group, while too many cells can lead to colony fusion, making accurate counting impossible.[8] The optimal seeding density must be determined empirically for each cell line and should be adjusted based on the expected toxicity of the compound to ensure a countable number of colonies (ideally 30-100) in each condition.[8]

-

Compound Concentration Range: A dose-response curve should be generated using a range of concentrations of 7-Bromo-1-methyl-5-(trifluoromethyl)benzimidazole. This typically involves a logarithmic or semi-logarithmic dilution series to capture the full dynamic range of the compound's effect, from no observable effect to complete inhibition of colony formation.

-

Incubation Time: The incubation period must be sufficient for a single cell to proliferate into a colony of at least 50 cells.[1][9] This can range from 1 to 3 weeks, depending on the doubling time of the cell line.[9][10]

-

Controls: Appropriate controls are essential for data interpretation. These include:

-

Untreated Control: Cells cultured in medium without the compound. This group is used to determine the plating efficiency of the cell line.

-

Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the compound. This control ensures that the observed effects are due to the compound itself and not the vehicle.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key stages of the colony formation assay.

Caption: A flowchart illustrating the major phases of the colony formation assay.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.

Materials and Reagents:

-

Selected adherent cancer cell line(s)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA solution

-

7-Bromo-1-methyl-5-(trifluoromethyl)benzimidazole (stock solution prepared in DMSO)

-

6-well or 12-well tissue culture plates

-

Hemocytometer or automated cell counter

-

Trypan blue solution (0.4%)

-

Fixation solution: 4% paraformaldehyde in PBS or 100% methanol

-

Staining solution: 0.5% (w/v) Crystal Violet in 25% methanol

-

Humidified incubator (37°C, 5% CO₂)

-

Inverted microscope

Step-by-Step Methodology:

Part 1: Cell Preparation and Seeding

-

Cell Culture: Maintain the selected cell line in a T-75 flask with complete culture medium in a humidified incubator. Ensure cells are in the exponential growth phase and do not exceed 80-90% confluency.

-

Harvesting: Aspirate the culture medium and wash the cell monolayer once with sterile PBS. Add 2-3 mL of Trypsin-EDTA solution and incubate at 37°C until the cells detach (typically 2-5 minutes).[9]

-

Neutralization and Collection: Add 5-7 mL of complete culture medium to neutralize the trypsin. Gently pipette the cell suspension up and down to create a single-cell suspension. Transfer the suspension to a 15 mL conical tube.

-

Cell Counting: Take a small aliquot of the cell suspension and mix it with trypan blue. Count the viable (unstained) cells using a hemocytometer or an automated cell counter to determine the cell concentration.

-

Cell Seeding: Prepare a cell suspension in complete culture medium at the desired seeding density. The seeding density will need to be optimized for each cell line and the expected toxicity of the compound. As a starting point, plate a range of cell numbers for the untreated control (e.g., 100, 200, 500 cells per well of a 6-well plate) to determine the optimal density that yields well-separated colonies. For treated conditions, the number of cells seeded should be increased proportionally to the expected level of cell killing to obtain a countable number of surviving colonies.[8]

-

Plating: Add the appropriate volume of the cell suspension to each well of the tissue culture plates. Gently swirl the plates to ensure an even distribution of cells.

-

Attachment: Incubate the plates for several hours (or overnight) at 37°C to allow the cells to attach to the surface.

Part 2: Compound Treatment and Incubation

-

Compound Dilution: Prepare serial dilutions of 7-Bromo-1-methyl-5-(trifluoromethyl)benzimidazole in complete culture medium from the stock solution. Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and does not exceed a non-toxic level (typically <0.1%).

-

Treatment: Carefully aspirate the medium from the wells and replace it with the medium containing the different concentrations of the compound or the vehicle control.

-

Incubation: Return the plates to the incubator and culture for 1-3 weeks.[9] Do not disturb the plates during this period, except for periodic checks under a microscope to monitor colony formation. If the medium becomes acidic (indicated by a color change of the phenol red indicator), it may be carefully replaced with fresh medium containing the appropriate compound concentration.

Part 3: Fixation, Staining, and Counting

-

Colony Visualization: When the colonies in the control wells are visible to the naked eye and consist of at least 50 cells, the experiment can be terminated.

-

Washing: Gently aspirate the medium from all wells and wash once with PBS to remove any dead cells and debris.

-

Fixation: Add 1-2 mL of the fixation solution to each well and incubate at room temperature for 10-20 minutes.[1][2]

-

Staining: Remove the fixation solution and add enough Crystal Violet staining solution to cover the bottom of each well. Incubate at room temperature for 10-30 minutes.[1]

-

Final Washes: Carefully remove the staining solution and wash the wells with tap water several times until the background is clear and only the colonies remain stained.

-

Drying: Invert the plates on a paper towel and allow them to air dry completely.

-

Colony Counting: Count the number of colonies in each well. A colony is typically defined as a cluster of ≥50 cells.[1] This can be done manually using a stereomicroscope or by scanning the plates and using image analysis software.

Data Analysis and Interpretation

The raw data consists of the number of colonies counted for each treatment condition. From this, two key parameters are calculated: Plating Efficiency (PE) and Surviving Fraction (SF).

-

Plating Efficiency (PE): This represents the percentage of seeded cells in the control group that are capable of forming colonies. It is a measure of the viability and proliferative capacity of the cells under the specific experimental conditions.[2][11]

-

Formula: PE = (Number of colonies counted in control / Number of cells seeded in control) x 100%

-

-

Surviving Fraction (SF): This is the fraction of cells that survive treatment with the compound, normalized to the plating efficiency of the control cells.[11][12][13]

-

Formula: SF = (Number of colonies counted after treatment) / (Number of cells seeded x (PE / 100))

-

The results are typically presented as a dose-response curve, with the surviving fraction plotted on a logarithmic scale against the concentration of 7-Bromo-1-methyl-5-(trifluoromethyl)benzimidazole on a linear scale.

Hypothetical Data Presentation

The following table illustrates how data from a could be presented.

| Concentration (µM) | Cells Seeded | Colonies Counted (Mean ± SD) | Plating Efficiency (PE) | Surviving Fraction (SF) |

| 0 (Vehicle Control) | 200 | 96 ± 8 | 48% | 1.00 |

| 0.1 | 400 | 173 ± 12 | - | 0.90 |

| 0.5 | 400 | 115 ± 10 | - | 0.60 |

| 1.0 | 800 | 134 ± 15 | - | 0.35 |

| 5.0 | 1600 | 77 ± 9 | - | 0.10 |

| 10.0 | 3200 | 15 ± 4 | - | 0.01 |

Potential Mechanism of Action and Signaling Pathways

Based on literature for similar benzimidazole derivatives, 7-Bromo-1-methyl-5-(trifluoromethyl)benzimidazole may exert its anti-proliferative effects by targeting key signaling pathways involved in cell survival and proliferation.[6][14] The diagram below illustrates a hypothetical mechanism.

Caption: Hypothetical signaling pathway affected by the benzimidazole derivative.

Troubleshooting and Key Considerations

-

Low Plating Efficiency: If the PE is very low (<10%), it could be due to unhealthy cells, suboptimal culture conditions, or harsh trypsinization. Ensure cells are healthy and handle them gently.

-

Colony Merging: If colonies are merging, the initial seeding density was too high. Reduce the number of cells seeded.

-

No Colony Formation in Controls: This indicates a severe problem with cell viability or culture conditions. Check for contamination, incubator settings (temperature, CO₂, humidity), and the quality of the culture medium.[15]

-

High Variability between Replicates: This can result from uneven cell distribution during seeding or inconsistent treatment application. Ensure thorough mixing of the cell suspension and careful pipetting.

-

Statistical Analysis: Perform experiments with at least three biological replicates. Statistical tests, such as t-tests or ANOVA, should be used to determine the significance of the observed differences between treated and control groups.[2][16]

Conclusion

The colony formation assay is a powerful and reliable method for assessing the long-term effects of novel compounds on the reproductive viability of cancer cells. By following the detailed protocol and considering the key experimental parameters outlined in this application note, researchers can effectively evaluate the anti-proliferative potential of 7-Bromo-1-methyl-5-(trifluoromethyl)benzimidazole and similar investigational drugs. The quantitative data generated from this assay, particularly the surviving fraction, provides a robust endpoint for dose-response analysis and is invaluable for the preclinical development of new anti-cancer agents.

References

-

Bio-protocol. (2012-05-20). Clonogenic Assay. [Link]

-

MDPI. (2023). Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. [Link]

-

Franken, N. A. P., Rodermond, H. M., Stap, J., Haveman, J., & van Bree, C. (2006). Clonogenic assay of cells in vitro. Nature Protocols, 1(5), 2315–2319. [Link]

-

JoVE. (2014-04-15). The Soft Agar Colony Formation Assay. [Link]

-

Amerigo Scientific. 7-Bromo-5-(Trifluoromethyl)-1H-Benzimidazole-2-Propanol. [Link]

-

YouTube. (2014-08-26). A Guide to the Colony Forming Cell Assay: Methods and Tips. [Link]

-

Al-Douh, M. H., et al. (2012). Anti-Proliferation Effects of Benzimidazole Derivatives on HCT-116 Colon Cancer and MCF-7 Breast Cancer Cell Lines. Asian Pacific Journal of Cancer Prevention, 13(10), 5255-5259. [Link]

-

Braselmann, H., et al. (2015). CFAssay: statistical analysis of the colony formation assay. Radiation Oncology, 10, 225. [Link]

-

Radiology Key. (2016-06-01). Cell Survival Curves. [Link]

-

Elje, E., et al. (2022). The colony forming efficiency assay for toxicity testing of nanomaterials—Modifications for higher-throughput. Frontiers in Toxicology, 4, 984534. [Link]

-

Frontiers. (2021). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. [Link]

-

PubMed. (2012). Anti-proliferation effects of benzimidazole derivatives on HCT-116 colon cancer and MCF-7 breast cancer cell lines. [Link]

-

MIT DSpace. Cell survival curves. [Link]

-

JoVE. (2011-03-13). Clonogenic Assay: Adherent Cells. [Link]

-

ResearchGate. (2012). Anti-Proliferation Effects of Benzimidazole Derivatives on HCT-116 Colon Cancer and MCF-7 Breast Cancer Cell Lines. [Link]

-

ResearchGate. (2015). CFAssay: Statistical analysis of the colony formation assay. [Link]

-

Spandidos Publications. (2023). Obtaining cell survival curves in radiobiology: From the linear accelerator to the linear-quadratic fitting and alternatives. [Link]

-

Le, F., et al. (2020). The clonogenic assay: robustness of plating efficiency-based analysis is strongly compromised by cellular cooperation. Radiation Oncology, 15, 112. [Link]

-

ResearchGate. (2018). Clonogenic Cell Survival Assay. [Link]

-

PubMed. (2023). Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. [Link]

-

Wikipedia. Cell survival curve. [Link]

-

PubMed Central. (2021). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. [Link]

-

Wikipedia. Clonogenic assay. [Link]

-

ResearchGate. (2014). How to determine the number of cells plated for a range of radiation doses from 0 to 8 Gy?. [Link]

-

Bioconductor. (2023). CFAssay: Statistics of the Colony Formation Assay. [Link]

Sources

- 1. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ossila.com [ossila.com]

- 3. journal.waocp.org [journal.waocp.org]

- 4. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1 H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. bio-protocol.org [bio-protocol.org]

- 10. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dspace.mit.edu [dspace.mit.edu]

- 12. Cell Survival Curves | Radiology Key [radiologykey.com]

- 13. Cell survival curve - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. m.youtube.com [m.youtube.com]

- 16. CFAssay: statistical analysis of the colony formation assay - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Bromo-1-methyl-5-(trifluoromethyl)benzimidazole

Welcome to the technical support center for the synthesis of 7-Bromo-1-methyl-5-(trifluoromethyl)benzimidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to empower you with the scientific rationale behind experimental choices to help you improve the yield and purity of your target compound.

I. Synthetic Overview & Key Challenges

The synthesis of 7-Bromo-1-methyl-5-(trifluoromethyl)benzimidazole is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The general synthetic strategy involves the formation of a substituted o-phenylenediamine precursor followed by cyclization to form the benzimidazole ring.

The primary challenges in this synthesis include:

-

Regioselectivity: Ensuring the correct placement of the methyl group on the desired nitrogen atom (N1) and avoiding the formation of isomeric byproducts.

-

Purity of Intermediates: The quality of the starting materials and intermediates directly impacts the final product's yield and purity.

-

Reaction Optimization: Fine-tuning parameters such as temperature, reaction time, and reagent stoichiometry is crucial for maximizing yield.

-

Purification: Separating the desired product from unreacted starting materials, isomers, and other byproducts can be challenging due to similar polarities.

Below is a proposed synthetic pathway, which will form the basis for our troubleshooting guide.

Caption: Proposed synthetic pathway for 7-Bromo-1-methyl-5-(trifluoromethyl)benzimidazole.

II. Troubleshooting Guide: A Question & Answer Approach

This section addresses specific problems you might encounter during the synthesis, providing explanations and actionable solutions.

Step 1: N-Methylation of 4-Bromo-6-(trifluoromethyl)-2-nitroaniline

Question 1: I am observing low conversion of my starting material during the N-methylation step. What are the likely causes and how can I improve the yield?

Answer:

Low conversion in the N-methylation of 4-Bromo-6-(trifluoromethyl)-2-nitroaniline is a common issue. The primary reasons often revolve around the choice of methylating agent, base, and reaction conditions.

-

Causality: The electron-withdrawing nature of the nitro and trifluoromethyl groups deactivates the aniline nitrogen, making it less nucleophilic. Additionally, steric hindrance from the adjacent bromine atom can impede the approach of the methylating agent.

-

Troubleshooting & Optimization:

-

Choice of Methylating Agent: While methyl iodide is commonly used, its reactivity can sometimes lead to over-methylation (formation of a quaternary ammonium salt) or side reactions. Consider using dimethyl sulfate, which is a potent and efficient methylating agent.[1]

-

Base Selection: A strong, non-nucleophilic base is crucial to deprotonate the aniline nitrogen without competing in the methylation reaction. Sodium hydride (NaH) or potassium carbonate (K2CO3) are excellent choices.[1] Ensure the base is freshly purchased or properly stored to maintain its reactivity.

-

Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is recommended to dissolve the starting material and facilitate the reaction.[1]

-

Temperature: The reaction may require heating to overcome the activation energy. Start with gentle heating (e.g., 50-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is still sluggish, the temperature can be gradually increased.

-

Data Presentation: Comparison of N-Methylation Conditions

| Methylating Agent | Base | Solvent | Temperature (°C) | Typical Observations |

| Methyl Iodide | K2CO3 | Acetone | Reflux | Moderate yield, potential for N,N-dimethylation byproduct. |

| Dimethyl Sulfate | NaH | DMF | 50-60 | Generally higher yield and selectivity for mono-methylation. |

| Formaldehyde/Formic Acid | - | - | Reflux | Reductive amination conditions, can be a viable alternative. |

Question 2: I am observing the formation of multiple products, including a di-methylated byproduct. How can I improve the selectivity for mono-methylation?

Answer:

The formation of N,N-dimethylated byproduct is a classic challenge in N-methylation.

-

Causality: Once the first methyl group is added, the resulting secondary amine can be more nucleophilic than the starting aniline, leading to a second methylation.

-

Troubleshooting & Optimization:

-

Stoichiometry Control: Carefully control the stoichiometry of the methylating agent. Use a slight excess (1.05-1.1 equivalents) to ensure complete consumption of the starting material without promoting di-methylation.

-

Slow Addition: Add the methylating agent dropwise to the reaction mixture at a low temperature (e.g., 0 °C) before gradually warming to the reaction temperature. This helps to maintain a low concentration of the methylating agent at any given time, favoring mono-alkylation.

-

Alternative Methods: Consider using a protecting group strategy if achieving high selectivity is difficult. For example, acylation of the amino group, followed by methylation of the resulting amide and subsequent deprotection.

-

Step 2: Reduction of 3-Bromo-5-(trifluoromethyl)-N-methyl-2-nitroaniline

Question 3: My reduction of the nitro group is incomplete, or I am seeing side products. What are the best practices for this step?

Answer:

The reduction of a nitro group in a polysubstituted aromatic ring can be challenging.

-

Causality: The presence of other functional groups, particularly the bromine atom, can sometimes lead to undesired side reactions, such as dehalogenation, under harsh reduction conditions.

-

Troubleshooting & Optimization:

-

Choice of Reducing Agent: Catalytic hydrogenation is a clean and efficient method for nitro group reduction.[2][3][4] Palladium on carbon (Pd/C) is a common and effective catalyst. Alternatively, chemical reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid or iron powder in acetic acid can be used.[3]

-

Reaction Conditions for Catalytic Hydrogenation:

-

Solvent: Ethanol or methanol are good solvent choices.

-

Hydrogen Pressure: Typically, a hydrogen balloon is sufficient, but for more stubborn reductions, a Parr hydrogenator at elevated pressure may be necessary.

-

Catalyst Loading: Use a catalytic amount of Pd/C (e.g., 5-10 mol%).

-

-

Monitoring the Reaction: TLC is essential to monitor the disappearance of the starting material. The product, an o-phenylenediamine, is often more polar.

-

Caption: Troubleshooting workflow for the reduction of the nitro group.

Step 3: Cyclization to form 7-Bromo-1-methyl-5-(trifluoromethyl)benzimidazole

Question 4: The final cyclization step is giving me a low yield. How can I optimize this reaction?

Answer:

The cyclization of the o-phenylenediamine to form the benzimidazole ring is the final and critical step.

-

Causality: Incomplete cyclization can be due to insufficient activation of the one-carbon source (e.g., formic acid) or unfavorable reaction kinetics. The presence of the electron-withdrawing trifluoromethyl group can also influence the nucleophilicity of the diamine.

-

Troubleshooting & Optimization:

-

Choice of C1 Source:

-

Formic Acid: This is the simplest and most common reagent. Heating the diamine in formic acid is a standard procedure.[5][6]

-

Trifluoroacetic Acid (TFA): Given the trifluoromethyl group at the 5-position, using TFA as both the C1 source and a catalyst could be an efficient method, potentially leading to the formation of a 2-(trifluoromethyl)benzimidazole intermediate which would then need to be converted to the desired product. However, for the synthesis of the target molecule where the 2-position is unsubstituted, formic acid or its derivatives are more appropriate.

-

Triethyl Orthoformate: This reagent can also be used, often with an acid catalyst like p-toluenesulfonic acid (p-TSA).

-

-

Reaction Conditions:

-

Temperature: This reaction typically requires heating. Refluxing in formic acid is a common practice.

-

Dehydrating Conditions: The cyclization involves the elimination of water. Using a Dean-Stark trap to remove water azeotropically can drive the equilibrium towards the product and improve the yield.

-

Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and often improves yields by providing rapid and uniform heating.

-

-

Experimental Protocol: General Procedure for Cyclization with Formic Acid

-

To a round-bottom flask equipped with a reflux condenser, add the 3-Bromo-5-(trifluoromethyl)-N1-methylbenzene-1,2-diamine (1.0 eq).

-

Add an excess of formic acid (e.g., 10-20 equivalents).

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully neutralize the excess formic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

III. Frequently Asked Questions (FAQs)

Q1: Where can I source the key intermediate, 3-Bromo-5-(trifluoromethyl)benzene-1,2-diamine?

A1: This intermediate is commercially available from suppliers such as BLDpharm.[5] It is crucial to verify the purity of the commercially available material, as impurities can negatively impact the subsequent cyclization step.

Q2: What is the best way to purify the final product?

A2: Purification of the final product can often be achieved by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The polarity of the eluent system will need to be optimized based on TLC analysis. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can also be an effective method for obtaining highly pure material.

Q3: Can I use a one-pot procedure for this synthesis?

A3: While one-pot syntheses of benzimidazoles are known, for a polysubstituted and electronically complex molecule like 7-Bromo-1-methyl-5-(trifluoromethyl)benzimidazole, a stepwise approach with isolation and purification of intermediates is generally recommended to ensure higher purity of the final product and to simplify troubleshooting.

Q4: How does the trifluoromethyl group affect the reaction?

A4: The trifluoromethyl group is a strong electron-withdrawing group. This can decrease the nucleophilicity of the aromatic ring and the amino groups, potentially making some reactions, like N-methylation and cyclization, more challenging and requiring more forcing conditions.

Q5: What are the safety precautions I should take during this synthesis?

A5: Standard laboratory safety practices should be followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Some of the reagents used, such as dimethyl sulfate, are highly toxic and should be handled with extreme care. Always consult the Safety Data Sheet (SDS) for each reagent before use.

IV. References

-

Google Patents. (n.d.). Synthesis method for N-Methyl-o-Phenylenediamine (salt) and isomeride thereof. Retrieved January 24, 2026, from

-

PubMed. (n.d.). Catalytic Reduction of 2-nitroaniline: A Review. Retrieved January 24, 2026, from [Link]

-

Google Patents. (n.d.). Method for preparing o-phenylenediamine by catalytic reduction of o-nitroaniline. Retrieved January 24, 2026, from

-

MDPI. (n.d.). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl). Retrieved January 24, 2026, from [Link]

-

ResearchGate. (n.d.). N-alkylation reaction of o-phenylenediamine with substituted benzyl.... Retrieved January 24, 2026, from [Link]

-

Google Patents. (n.d.). A kind of synthetic method of N- methyl-o-phenylenediamine hydrochloride. Retrieved January 24, 2026, from

-

Taylor & Francis Online. (n.d.). A New Route to N-Alkyl-o-phenylenediamines Utilising N-Alkyl-2,1,3-benzothiadiazolium Salts and Their Selenium Analogues. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (n.d.). Indirect reduction of p-nitroaniline to p-phenylenediamine at a Ti/TiO 2 electrode. Retrieved January 24, 2026, from [Link]

-

PMC. (n.d.). The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium. Retrieved January 24, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of N-methyl-o-phenylenediamine. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (n.d.). Reduction of 4-nitroaniline to p-phenylendiamine by NaBH 4 using PBA (CoTCNi/HCCr) as nanocatalyst. Retrieved January 24, 2026, from [Link]

-

CUTM Courseware. (n.d.). To synthesize Benzimidazole from o-phenylenediamine. Retrieved January 24, 2026, from [Link]

-

Scribd. (n.d.). Experiment 5 - Synthesis of Benzimidazole. Retrieved January 24, 2026, from [Link]

Sources

- 1. CN102557964A - Synthesis method for N-Methyl-o-Phenylenediamine (salt) and isomeride thereof - Google Patents [patents.google.com]

- 2. Catalytic reduction of 2-nitroaniline: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN109232271B - Method for preparing o-phenylenediamine by catalytic reduction of o-nitroaniline - Google Patents [patents.google.com]

- 4. The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 113170-72-2|3-Bromo-5-(trifluoromethyl)benzene-1,2-diamine|BLD Pharm [bldpharm.com]

- 6. m.youtube.com [m.youtube.com]

solubility issues with 7-Bromo-1-methyl-5-(trifluoromethyl)benzimidazole in aqueous buffers

Welcome to the technical support center for 7-Bromo-1-methyl-5-(trifluoromethyl)benzimidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility challenges encountered with this compound in aqueous buffers. Our goal is to equip you with the scientific rationale and practical methodologies to ensure successful and reproducible experimental outcomes.

Introduction: Understanding the Challenge

7-Bromo-1-methyl-5-(trifluoromethyl)benzimidazole is a heterocyclic compound with a rigid, aromatic structure. The presence of a bromo group and a trifluoromethyl group significantly increases its lipophilicity (fat-solubility) while decreasing its hydrophilicity (water-solubility). Consequently, achieving a desired concentration in aqueous buffers, which are essential for most biological assays, can be a significant hurdle. This guide provides a systematic approach to overcoming these solubility issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: I'm trying to dissolve 7-Bromo-1-methyl-5-(trifluoromethyl)benzimidazole directly in my aqueous buffer (e.g., PBS, TRIS), but it's not dissolving. Why is this happening?

Answer:

Direct dissolution of this compound in aqueous buffers is highly unlikely to succeed due to its chemical structure. The benzimidazole core, combined with the hydrophobic bromo and trifluoromethyl substituents, results in a molecule with very low intrinsic aqueous solubility. Structurally similar compounds, such as other bromo-methyl-benzimidazoles, have high calculated logP values (around 3.5), which indicates a strong preference for a lipid environment over an aqueous one[1][2].

The primary reason for this insolubility is the energetically unfavorable interaction between the non-polar surface of the molecule and the highly polar, hydrogen-bonded network of water molecules. To overcome this, an intermediary solvent or a formulation strategy is required.

Question 2: What is the recommended first step for solubilizing this compound for in vitro experiments?

Answer:

The standard and most recommended initial approach is to prepare a concentrated stock solution in a water-miscible organic co-solvent. Dimethyl sulfoxide (DMSO) is the most common choice for this purpose in early-stage drug discovery[3][4].

Underlying Principle: Co-solvents like DMSO work by reducing the overall polarity of the solvent system, thereby decreasing the energy penalty for solvating a lipophilic compound.

Here is a step-by-step protocol for preparing a stock solution:

Experimental Protocol: Preparing a DMSO Stock Solution

-

Weighing the Compound: Accurately weigh a small amount of the solid compound (e.g., 1-5 mg) into a sterile, chemically resistant vial (e.g., glass or polypropylene).

-

Adding the Co-Solvent: Add a precise volume of high-purity, anhydrous DMSO to achieve a high concentration (e.g., 10-50 mM). It is crucial to start with a high concentration to minimize the final percentage of DMSO in your assay.

-

Facilitating Dissolution:

-

Vortex the solution vigorously for 1-2 minutes.

-

Gentle warming in a water bath (37°C) can be employed, but be cautious about compound stability at elevated temperatures.

-

Sonication for 5-10 minutes can also help break down solid aggregates and accelerate dissolution.

-

-

Visual Inspection: Ensure that the solution is clear and free of any visible particulates. If particulates remain, you may have exceeded the compound's solubility limit in DMSO. In this case, add more DMSO to dilute the solution until it becomes clear.

-

Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound or cause it to precipitate out of solution over time.

Question 3: My compound dissolves in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. What should I do?

Answer:

This is a very common issue known as "precipitation upon dilution." It occurs because while the compound is soluble in the high-concentration DMSO stock, it is not soluble in the final aqueous buffer system once the DMSO concentration is significantly lowered. This highlights the difference between thermodynamic and kinetic solubility[5][6][7]. Your DMSO stock is a thermodynamically stable solution, but the diluted aqueous preparation is a supersaturated, kinetically unstable solution that tends to precipitate over time[5].